methyl 2-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
CAS No.: 1260912-51-3
Cat. No.: VC11835676
Molecular Formula: C22H19N3O4S3
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260912-51-3 |
|---|---|
| Molecular Formula | C22H19N3O4S3 |
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | methyl 2-[[2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H19N3O4S3/c1-29-21(28)15-6-2-3-7-16(15)23-18(26)13-32-22-24-17-9-12-31-19(17)20(27)25(22)10-8-14-5-4-11-30-14/h2-7,9,11-12H,8,10,13H2,1H3,(H,23,26) |
| Standard InChI Key | LXVLSTSHAMKDQP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 |
| Canonical SMILES | COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 |
Introduction
Synthesis
The synthesis of such compounds typically involves multistep reactions. Although specific protocols for this exact compound are unavailable in the provided results, similar methodologies can be inferred:
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Formation of the Thieno[3,2-d]pyrimidine Core:
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Cyclization reactions involving thiophene derivatives and urea or guanidine derivatives are common.
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Functionalization at specific positions (e.g., oxo or ethyl groups) is achieved using reagents like acyl chlorides or alkyl halides.
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Introduction of the Sulfanylacetamido Linkage:
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Thiol-containing intermediates can react with acetamides to form sulfanylacetamido linkages.
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Esterification to Form Methyl Benzoate:
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The methyl benzoate group can be introduced via esterification of benzoic acid derivatives using methanol in acidic conditions.
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Potential Applications
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Pharmaceutical Development:
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The thieno[3,2-d]pyrimidine scaffold is known for its bioactivity in various therapeutic areas such as anti-inflammatory and anticancer agents.
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The thiophene moiety often enhances lipophilicity and binding affinity to biological targets.
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Biological Activity Studies:
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Material Science:
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Heterocyclic compounds with sulfur are sometimes explored for optoelectronic properties.
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Table: Comparison with Analogous Compounds
These findings underscore the relevance of sulfur-containing heterocycles in medicinal chemistry.
Future Directions
To fully explore the potential of methyl 2-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate:
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Biological Screening:
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Evaluate antimicrobial, anti-inflammatory, or anticancer activities.
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Perform molecular docking studies for target identification.
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Structural Optimization:
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Modify substituents on the thieno[3,2-d]pyrimidine or benzoate moieties to enhance activity.
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Synthetic Refinement:
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Develop greener synthetic routes to improve yield and reduce environmental impact.
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By leveraging its unique structure and functional groups, this compound holds promise for diverse applications in pharmaceuticals and beyond.
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